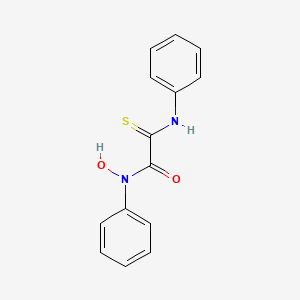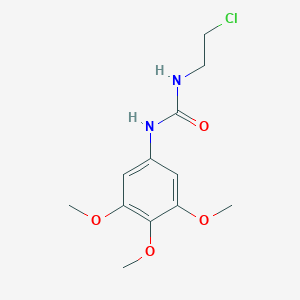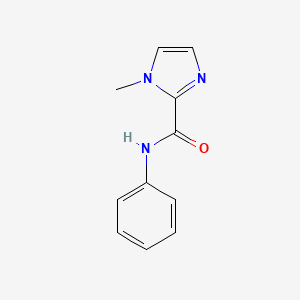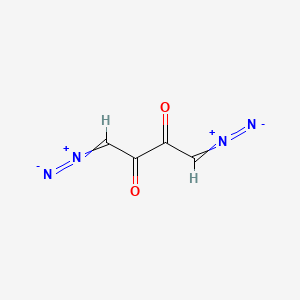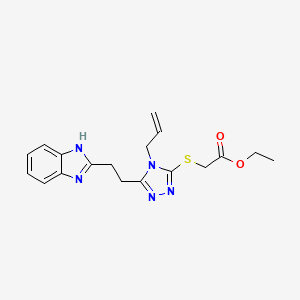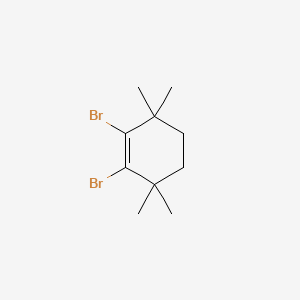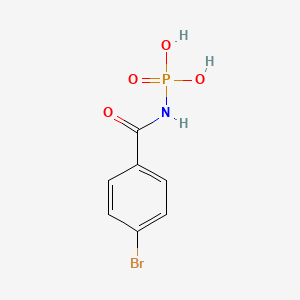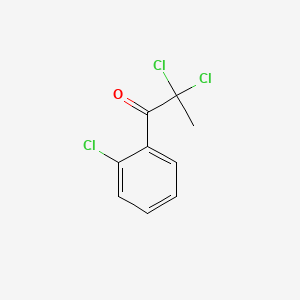
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of two chlorine atoms attached to the second carbon of the propanone chain and an additional chlorine atom attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- typically involves the chlorination of 1-phenyl-2-propanone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced into the propanone chain and the phenyl ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over reaction conditions, leading to a more efficient production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
1,1-Dichloro-2-propanone: Similar structure but lacks the phenyl ring.
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with bromine atoms instead of chlorine.
1-Chloro-2-propanone: Similar structure but with only one chlorine atom.
Uniqueness: 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- is unique due to the presence of both the phenyl ring and the multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in scientific research.
Propiedades
Número CAS |
35996-45-3 |
|---|---|
Fórmula molecular |
C9H7Cl3O |
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl3O/c1-9(11,12)8(13)6-4-2-3-5-7(6)10/h2-5H,1H3 |
Clave InChI |
RDTQUNIULSBWTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


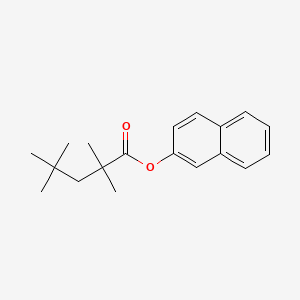
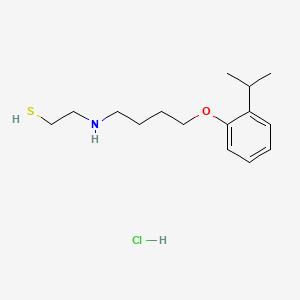
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
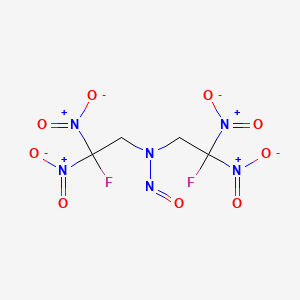
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
